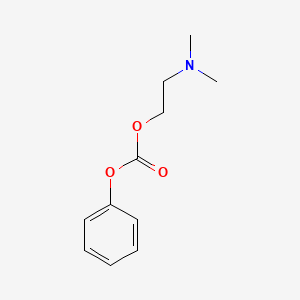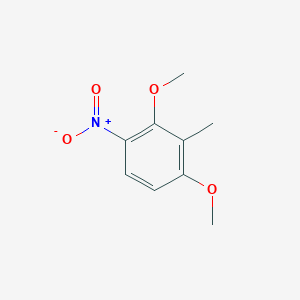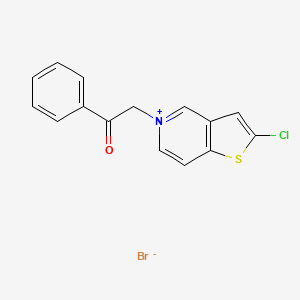
2,2-bis(p-chlorophenyl)hexafluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) is an organofluorine compound characterized by the presence of hexafluoropropane and chlorobenzene groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) typically involves the reaction of 1,1,1,3,3,3-hexafluoropropane with 4-chlorobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal halide, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The hexafluoropropane group can participate in addition reactions with various reagents.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) involves its interaction with specific molecular targets. The hexafluoropropane group can interact with various enzymes and receptors, modulating their activity. The chlorobenzene groups can participate in binding interactions with proteins and other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) can be compared with other similar compounds, such as:
1,1,1,3,3,3-Hexafluoropropane: Known for its use as a refrigerant and fire suppressant.
4-Chlorobenzene: A simple aromatic compound used in various chemical syntheses.
The uniqueness of 1,1’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(4-chlorobenzene) lies in its combination of hexafluoropropane and chlorobenzene groups, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
88964-96-9 |
|---|---|
Formule moléculaire |
C15H8Cl2F6 |
Poids moléculaire |
373.1 g/mol |
Nom IUPAC |
1-chloro-4-[2-(4-chlorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene |
InChI |
InChI=1S/C15H8Cl2F6/c16-11-5-1-9(2-6-11)13(14(18,19)20,15(21,22)23)10-3-7-12(17)8-4-10/h1-8H |
Clé InChI |
RXMGEHVYVGPSSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)C(F)(F)F)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B8579871.png)
![[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-](/img/structure/B8579879.png)
![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one](/img/structure/B8579894.png)
![N-(3-bromophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8579900.png)





![1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinemethanol](/img/structure/B8579933.png)

